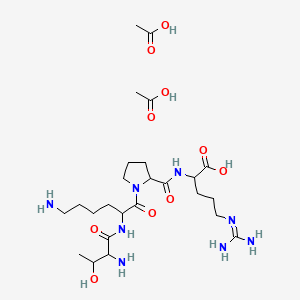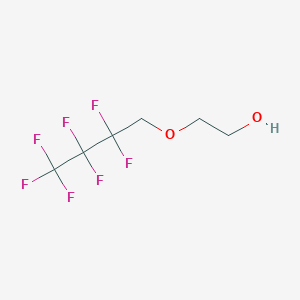
2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine is an organic compound characterized by the presence of a hydrazinyl group attached to a pyrazine ring, which is further substituted with a trifluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine typically involves the following steps:
Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the condensation of appropriate precursors such as 1,2-diketones with hydrazine derivatives.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution reaction where a trifluoromethoxyphenyl group is introduced to the pyrazine core. This can be achieved using reagents like trifluoromethoxybenzene under suitable conditions.
Hydrazinyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the hydrazinyl group and the trifluoromethoxyphenyl moiety can impart significant biological activity, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazinyl-3-(trifluoromethyl)pyrazine
- 2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine
- 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine
Uniqueness
Compared to similar compounds, 2-Hydrazinyl-3-(3-(trifluoromethoxy)phenyl)pyrazine is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H9F3N4O |
|---|---|
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
[3-[3-(trifluoromethoxy)phenyl]pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)19-8-3-1-2-7(6-8)9-10(18-15)17-5-4-16-9/h1-6H,15H2,(H,17,18) |
Clave InChI |
CZHQRQBFMVAPTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CN=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)
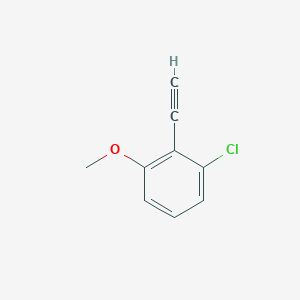


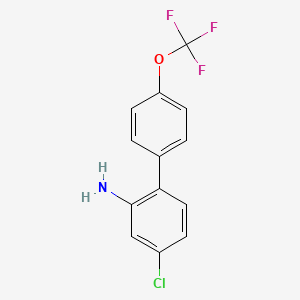

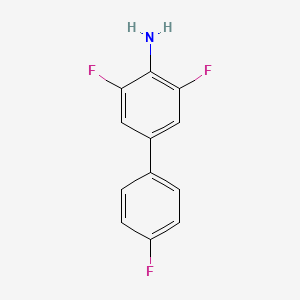
![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)



